N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11-8-12(2)18-15(9-11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-16(24)6-7-17(23)25/h3-5,8-10H,6-7H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKXSMKGALTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by its unique structural features that contribute to its biological properties. Its chemical formula is , and it features both a benzothiazole moiety and a pyrrolidine derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Target Enzymes : The compound has been found to inhibit enzymes critical for various biochemical pathways. For example, it may interact with DprE1, an enzyme involved in the biosynthesis of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .
- Cellular Pathways : By inhibiting key enzymes, the compound disrupts essential metabolic processes within target cells, leading to reduced growth or viability of pathogens such as Mycobacterium tuberculosis .
- Biochemical Interactions : The presence of functional groups in the compound allows for diverse interactions with cellular components, potentially leading to cytotoxic effects in cancer cells through the formation of reactive intermediates .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Pathogen | Activity Level |
|---|---|
| Mycobacterium tuberculosis | Potent Inhibition |
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Weak Inhibition |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Tuberculosis Treatment : A study demonstrated that the compound significantly reduced Mycobacterium tuberculosis growth in vitro and showed promise in animal models for tuberculosis treatment .
- Cancer Cell Lines : In experiments involving human cancer cell lines (e.g., breast cancer), this compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Metabolism : It is metabolized primarily in the liver.
- Excretion : Renal excretion is the main route for elimination from the body.
Toxicity studies have indicated low toxicity levels in zebrafish embryos, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with two related molecules:
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) : Features a 2,5-dimethylpyrrole substituent instead of the benzothiazole group .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : A simpler benzamide with an N,O-bidentate directing group, lacking heterocyclic substituents .
Structure-Activity Relationships (SAR)
- Benzothiazole vs. Pyrrole: The benzothiazole group in the target compound may confer distinct binding interactions compared to MPPB’s dimethylpyrrole. Benzothiazoles are known to enhance lipophilicity and target kinase domains, whereas pyrroles in MPPB optimize antibody production efficiency .
- Dioxopyrrolidine Role : Both the target compound and MPPB include this group, suggesting a shared role in solubility or covalent adduct formation (e.g., with cysteine residues in enzymes).
- Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables catalytic applications, contrasting with the therapeutic focus of the other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
